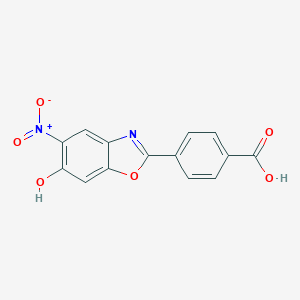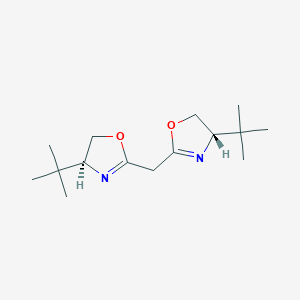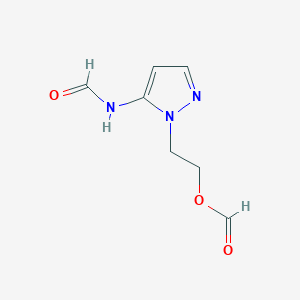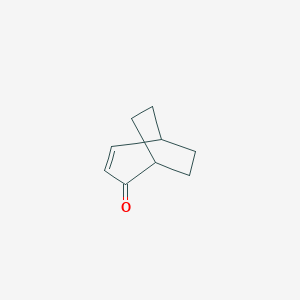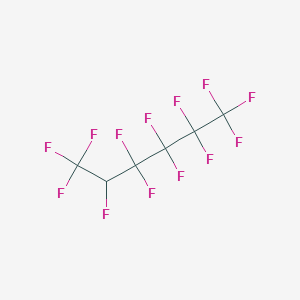
1,1,1,2,2,3,3,4,4,5,6,6,6-Tridecafluorohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2,2,3,3,4,4,5,6,6,6-Tridecafluorohexane, also known as HFE-7300, is a fluorinated solvent with a molecular formula of C6F13H. It is a colorless liquid that is non-flammable, non-corrosive, and has a low toxicity level. HFE-7300 has gained significant attention in scientific research due to its unique properties, including its high boiling point, low surface tension, and excellent solvency power for a wide range of organic and inorganic compounds.
Mécanisme D'action
1,1,1,2,2,3,3,4,4,5,6,6,6-Tridecafluorohexane acts as a solvent by dissolving solutes through a combination of van der Waals forces, dipole-dipole interactions, and hydrogen bonding. It has a high boiling point and low surface tension, which allows it to penetrate tight spaces and clean surfaces effectively. This compound also has a low dielectric constant, which makes it an excellent solvent for non-polar compounds.
Biochemical and Physiological Effects
Studies have shown that this compound has a low toxicity level and is not harmful to humans or the environment. It has been extensively tested for its effects on human health, and no adverse effects have been reported. This compound is not metabolized by the body and is excreted unchanged in the urine.
Avantages Et Limitations Des Expériences En Laboratoire
1,1,1,2,2,3,3,4,4,5,6,6,6-Tridecafluorohexane has several advantages for lab experiments, including its excellent solvency power, low toxicity level, and non-flammable nature. It is also environmentally friendly and does not contribute to ozone depletion. However, this compound has some limitations, including its high cost and limited availability.
Orientations Futures
1,1,1,2,2,3,3,4,4,5,6,6,6-Tridecafluorohexane has several potential future directions, including its use as a solvent in various industries, such as electronics, aerospace, and pharmaceuticals. It can also be used as a cleaning agent for precision parts and equipment. Further research is needed to explore its potential applications and to develop more efficient synthesis methods to reduce its cost and increase its availability.
Conclusion
In conclusion, this compound, or this compound, is a unique solvent with excellent solvency power and low toxicity level. It has gained significant attention in scientific research due to its unique properties and potential applications in various industries. This compound has several advantages for lab experiments, including its non-flammable nature and environmentally friendly properties. However, it also has some limitations, including its high cost and limited availability. Further research is needed to explore its potential applications and to develop more efficient synthesis methods to reduce its cost and increase its availability.
Méthodes De Synthèse
1,1,1,2,2,3,3,4,4,5,6,6,6-Tridecafluorohexane is synthesized by reacting 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-4-iodohexane with potassium tert-butoxide in a solvent mixture of tert-butanol and water. The reaction is carried out under an inert atmosphere and at a temperature of 50-60°C. The resulting product is purified by distillation to obtain pure this compound.
Applications De Recherche Scientifique
1,1,1,2,2,3,3,4,4,5,6,6,6-Tridecafluorohexane has been widely used in scientific research due to its unique properties. It is an excellent solvent for a wide range of organic and inorganic compounds, making it useful for various applications. This compound is commonly used as a substitute for traditional solvents, such as chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), which are known to deplete the ozone layer.
Propriétés
Numéro CAS |
1998-54-5 |
|---|---|
Formule moléculaire |
C6HF13 |
Poids moléculaire |
320.05 g/mol |
Nom IUPAC |
1,1,1,2,2,3,3,4,4,5,6,6,6-tridecafluorohexane |
InChI |
InChI=1S/C6HF13/c7-1(3(10,11)12)2(8,9)4(13,14)5(15,16)6(17,18)19/h1H |
Clé InChI |
UIJKENUZXJTGFY-UHFFFAOYSA-N |
SMILES |
C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)F |
SMILES canonique |
C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-(1-methyltetrazol-5-yl)sulfanyl-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide](/img/structure/B159069.png)

